tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, also known as 1-Boc-2,2-dimethylpyrrolidine, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups present in various organic molecules.
Mode of Action
The compound acts by attaching itself to the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is achieved through the formation of a carbamate group, which is stable under most conditions and can be selectively removed under acidic conditions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific amine it is protecting. In general, the compound allows for more selective reactions to occur by preventing the amine group from reacting prematurely .
Result of Action
The primary result of the action of this compound is the successful protection of amine groups during organic synthesis. This allows for more complex and selective reactions to occur, facilitating the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the compound is stable under most conditions, but can be selectively removed under acidic conditions . Additionally, the compound should be stored at a refrigerated temperature to maintain its stability .
Properties
IUPAC Name |
tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWREAOXJRHDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724455 | |
Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869527-80-0 | |
Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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